REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[CH2:4][C:5]1[C:6]([O:11][CH3:12])=[N:7][CH:8]=[N:9][CH:10]=1.O.[OH-].[Li+]>O.C(O)C>[CH3:12][O:11][C:6]1[C:5]([CH2:4][C:3]([OH:13])=[O:2])=[CH:10][N:9]=[CH:8][N:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
COC(CC=1C(=NC=NC1)OC)=O
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at ambient temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove all volatiles
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 3 mL of 2.0 N aqueous hydrogen chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove all volatiles
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=NC=C1CC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 191 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |